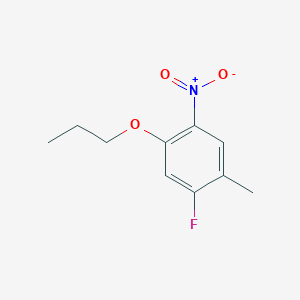
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a propoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene can be synthesized through a multi-step process involving the introduction of functional groups onto the benzene ring. One common method involves the nitration of 1-fluoro-2-methyl-5-propoxybenzene, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Reduction: 1-Fluoro-2-methyl-4-amino-5-propoxybenzene.
Oxidation: 1-Fluoro-2-carboxy-4-nitro-5-propoxybenzene.
科学的研究の応用
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-fluoro-2-methyl-4-nitro-5-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The propoxy group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-Fluoro-2-nitro-4-propoxybenzene: Similar structure but lacks the methyl group.
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: Similar structure but has a methoxy group instead of a propoxy group.
1,4-Difluoro-2-methyl-5-nitrobenzene: Contains two fluorine atoms and lacks the propoxy group.
Uniqueness
1-Fluoro-2-methyl-4-nitro-5-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the propoxy group differentiates it from other similar compounds, potentially offering unique applications in various fields.
特性
IUPAC Name |
1-fluoro-2-methyl-4-nitro-5-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-3-4-15-10-6-8(11)7(2)5-9(10)12(13)14/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKJJTMEZCOFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














